5-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Overview
Description
“5-(2,6-Dimethoxybenzoyl)-2-methylpyridine”, also known as DMBP, is a pyridine-based compound. It has a linear formula of C15H15NO3 . The compound is a white crystalline solid that is soluble in most organic solvents such as chloroform, methanol, and ethanol.
Synthesis Analysis
The synthesis of similar compounds involves the esterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride . This process involves the use of triethylamine as an HCl scavenger and the reaction is carried out at room temperature .Molecular Structure Analysis
The molecular structure of DMBP can be represented by the linear formula C15H15NO3 . The InChI code for this compound is 1S/C15H15NO3/c1-10-7-8-11(16-9-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of DMBP include esterification and acylation . The esterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride is followed by the acylation of one of the hydroxyl groups of the resulting dibenzyl tartrate .Physical and Chemical Properties Analysis
DMBP is a white crystalline solid that is soluble in most organic solvents such as chloroform, methanol, and ethanol. It has a molecular weight of 257.29 .Scientific Research Applications
Molecular Structure and Spectral Properties
The research conducted by Erre et al. (2000) on the mixed complex formed by Mn(II), 2,6-dimethoxybenzoate (dmb), and 2,2′:6′,2″-terpyridine (terpy) highlights the significance of 2,6-dimethoxybenzoate in forming complexes with unique geometrical arrangements. This study provides insight into the structural and spectral properties of such complexes, emphasizing the large distortions observed due to the dimensions of the Mn(II) ion, which could have implications in designing metal-organic frameworks or catalysts with specific functionalities (Erre, Micera, Garribba, & Bényei, 2000).
Anticonvulsant Agents
The molecular salts synthesized by Mangaiyarkarasi and Kalaivani (2013) involving 2-methylpyridinium/pyridinium and 5-(2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olates exhibit noticeable anticonvulsant activity. This study suggests the potential of 2,6-dimethoxybenzoate derivatives in the development of new anticonvulsant drugs, highlighting their structural basis for efficacy and providing a foundation for further pharmacological investigations (Mangaiyarkarasi & Kalaivani, 2013).
Synthesis and Characterization of Complexes
Garribba, Micera, and Zema (2004) explored the synthesis and characterization of ternary complexes involving manganese(II) with derivatives of benzoic acid and nitrogenous bases, where 2,6-dimethoxybenzoate played a critical role. This research provides valuable insights into the synthesis processes and the influence of 2,6-dimethoxybenzoate on the formation and properties of the complexes, contributing to the understanding of metal coordination chemistry and its potential applications in catalysis and materials science (Garribba, Micera, & Zema, 2004).
Safety and Hazards
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-11(9-16-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLKZYRWECPSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220281 | |
Record name | (2,6-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-87-8 | |
Record name | (2,6-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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